molecular formula C18H19N3OS2 B2758582 1-(Pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1396792-95-2

1-(Pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2758582
CAS No.: 1396792-95-2
M. Wt: 357.49
InChI Key: AJCTXKDDRHDHGM-UHFFFAOYSA-N
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Description

1-(Pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is an organic compound that features a urea core substituted with pyridinyl and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

    Formation of the Urea Core: The urea core can be synthesized by reacting an isocyanate with an amine. For this compound, the starting materials might include pyridin-3-ylmethyl isocyanate and a thiophen-2-ylmethylamine derivative.

    Substitution Reactions: The thiophenyl and pyridinyl groups are introduced through nucleophilic substitution reactions. These reactions often require catalysts or specific conditions such as elevated temperatures or the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophenyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridinyl group can be reduced to piperidinyl under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl and thiophenyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidinyl derivatives.

    Substitution: Various substituted ureas depending on the nucleophile used.

Scientific Research Applications

1-(Pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyridinyl and thiophenyl groups can engage in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-4-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea: Similar structure but with the pyridinyl group at the 4-position.

    1-(Pyridin-3-ylmethyl)-1-(2-(furan-2-yl)ethyl)-3-(furan-2-ylmethyl)urea: Similar structure but with furan rings instead of thiophene.

Uniqueness

1-(Pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the specific positioning of the pyridinyl and thiophenyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups in a single molecule provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)-1-(2-thiophen-2-ylethyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS2/c22-18(20-13-17-6-3-11-24-17)21(9-7-16-5-2-10-23-16)14-15-4-1-8-19-12-15/h1-6,8,10-12H,7,9,13-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCTXKDDRHDHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(CCC2=CC=CS2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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